molecular formula C10H8O3 B1671063 Erythrocentaurin CAS No. 50276-98-7

Erythrocentaurin

Cat. No. B1671063
CAS RN: 50276-98-7
M. Wt: 176.17 g/mol
InChI Key: TUADBWMDDLWUME-UHFFFAOYSA-N
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Description

Erythrocentaurin is a chemical compound with the formula C10H8O3 . It is a molecule that contains a total of 22 bonds, including 14 non-H bonds, 8 multiple bonds, 1 rotatable bond, 2 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 aromatic ester, and 1 aromatic aldehyde .


Synthesis Analysis

This compound has been synthesized and evaluated for its anti-Hepatitis B Virus (HBV) activities. In one study, twenty-four derivatives of this compound were synthesized and evaluated for their anti-HBV activities on HepG 2.2.15 cell line in vitro .


Molecular Structure Analysis

The molecular structure of this compound includes the arrangement of atoms and the chemical bonds that hold the atoms together. The 2D chemical structure image of this compound is also called the skeletal formula, which is the standard notation for organic molecules .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, it’s worth noting that this compound is a new class of hepatitis B virus inhibitor .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 176.16872 g/mol . It contains a total of 22 bonds, including 14 non-H bonds, 8 multiple bonds, 1 rotatable bond, 2 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 aromatic ester, and 1 aromatic aldehyde .

Scientific Research Applications

Isolation and Estimation Techniques

Erythrocentaurin, a natural product found in members of the Gentianaceae family, has been studied for its isolation and estimation techniques. A medium-pressure liquid chromatography method has been developed for isolating this compound from Enicostemma littorale, achieving a high purity (approximately 97%) and recovery rate (87.77%) (Hassan et al., 2015). Additionally, high-pressure thin-layer chromatography has been utilized for this compound estimation, demonstrating good linearity and detection limits (Hassan et al., 2015).

Natural Occurrence and Phylogenetic Significance

This compound has been isolated from plants like Enicostemma hyssopifolium and Swertia lawii, marking its natural occurrence in the Gentianaceae family. Its identification was established through chemical transformations and spectral evidence, highlighting its phylogenetic significance (Ghosal et al., 1974).

Role in Hepatitis B Virus Inhibition

Research has shown that derivatives of this compound can inhibit the replication of the Hepatitis B virus (HBV). In a study, 24 derivatives were synthesized and evaluated, with some showing significant inhibition of HBV DNA replication in vitro, suggesting this compound's potential as a base for developing anti-HBV agents (Geng et al., 2015).

Biotransformation and Pharmacological Actions

This compound has been a subject of study for its pharmacological actions. For instance, its biotransformation from swertiamarin by human intestinal bacteria has been investigated, revealing its conversion into other compounds through metabolic processes. This suggests potential implications for the clinical efficacy of swertiamarin and related compounds (El-Sedawy et al., 1989).

Biomimetic Transformation

Studies have explored the biomimetic transformation of gentiopicroside to this compound, which was achieved using β-glucosidase. This research contributes to understanding the mechanisms involved in such transformations and their potential applications (Wang et al., 2009).

Antibacterial Activity and Metabolic Studies

This compound has been isolated from Centaurium pulchellum and studied for its antibacterial activity and other pharmacological properties. Its structure was elucidated using spectral analysis, highlighting its potential in natural product research and therapeutic applications (Bibi et al., 2006). Moreover, its metabolism in vivo hasbeen studied, particularly in relation to swertiamarin, with findings suggesting that this compound reaches a significant plasma concentration after oral administration, pointing towards its significance in pharmacokinetics (Wu et al., 2015).

Future Directions

While specific future directions for Erythrocentaurin are not mentioned in the search results, it’s worth noting that Gentiopicroside, a compound related to this compound, has been suggested for further exploration in terms of its pharmacokinetics, therapeutic applications, and potential combination therapies . This could potentially apply to this compound as well.

Mechanism of Action

Target of Action

Erythrocentaurin, a natural compound, has been identified as a new class of inhibitor for the Hepatitis B Virus (HBV) . This suggests that the primary target of this compound is the HBV.

Mode of Action

It is suggested that this compound interacts with its target, the HBV, and inhibits its replication . This interaction and the resulting changes contribute to its anti-HBV activity.

Biochemical Pathways

It is known that this compound is a metabolite of swertiamarin . Swertiamarin undergoes hydrolysis to give aglycone by bacterial β-glucosidase, which is readily converted to this compound . This suggests that this compound might be involved in the metabolic pathways of Swertiamarin.

Pharmacokinetics

It is known that this compound is a metabolite of swertiamarin . This suggests that the absorption, distribution, metabolism, and excretion (ADME) properties of Swertiamarin could impact the bioavailability of this compound.

Result of Action

The result of this compound’s action is the inhibition of HBV replication . This anti-HBV activity suggests that this compound could potentially be used in the treatment of diseases caused by HBV.

Action Environment

The action of this compound is likely influenced by various environmental factors. For instance, the presence of intestinal bacteria is necessary for the conversion of Swertiamarin to this compound . Therefore, the gut microbiota could play a crucial role in the efficacy and stability of this compound.

Biochemical Analysis

Biochemical Properties

Erythrocentaurin plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to stimulate the secretion of gastric juice, thereby improving digestion . It may also have anti-inflammatory and antimicrobial properties , suggesting interactions with proteins involved in immune response.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been found to inhibit the replication of hepatitis B virus DNA in HepG 2.2.15 cell line in vitro .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it has been found to inhibit the replication of hepatitis B virus DNA, suggesting that it may interact with the viral DNA or proteins involved in its replication .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been found to rapidly metabolize in the presence of intestinal bacteria, with 70.23% remaining at 30 min and 0% remaining at 60 min . This suggests that this compound may have a short half-life in biological systems.

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized by intestinal bacteria into six metabolites, including reduction products, a hydrolytic product, and a dehydration product of this compound aglycone . This suggests that this compound may interact with enzymes or cofactors involved in these metabolic reactions.

properties

IUPAC Name

1-oxo-3,4-dihydroisochromene-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3/c11-6-7-2-1-3-9-8(7)4-5-13-10(9)12/h1-3,6H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUADBWMDDLWUME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)C2=CC=CC(=C21)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30198282
Record name Erythrocentaurin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30198282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

50276-98-7
Record name Erythrocentaurin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50276-98-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Erythrocentaurin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050276987
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Erythrocentaurin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30198282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ERYTHROCENTAURIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/295RS6D94V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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